methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate
Description
Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate (CAS: 54878-01-2) is a chiral cyclopropane derivative with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol. It is a liquid with a boiling point of 104–106°C at 3 mmHg and is insoluble in water but soluble in organic solvents like ethanol, methanol, and diethyl ether . The compound features a cyclopropane ring substituted with methyl, oxopropyl, and ester groups, with stereochemical specificity at the (1R,3S) positions. It is primarily used as a chiral reagent and synthetic intermediate in organic chemistry .
Properties
IUPAC Name |
methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-7(12)5-8-9(11(8,2)3)6-10(13)14-4/h8-9H,5-6H2,1-4H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHKLYIYPFGGDY-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C(C1(C)C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H]1[C@H](C1(C)C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352927 | |
| Record name | methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54878-01-2 | |
| Record name | methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate typically involves:
- Construction of the cyclopropane ring bearing two geminal methyl groups (2,2-dimethyl substitution).
- Introduction of the 2-oxopropyl (acetyl) substituent at the 3-position of the cyclopropyl ring.
- Esterification to form the methyl acetate moiety at the 2-position.
The key challenges include controlling the stereochemistry at the 1R,3S centers and installing the sensitive ketone functionality without racemization or side reactions.
Preparation Routes
Cyclopropanation of Alkenes
A common approach starts with a substituted alkene precursor that undergoes cyclopropanation:
- Starting materials: Alkenes with appropriate substitution patterns (e.g., 2,2-dimethylallyl derivatives).
- Reagents: Carbenoid reagents such as diazo compounds or Simmons–Smith reagents.
- Conditions: Mild temperatures to preserve stereochemistry.
This method allows formation of the cyclopropane ring with control over stereochemistry via chiral catalysts or substrate control.
Functional Group Transformations
After cyclopropanation:
- Oxidation or acylation introduces the 2-oxopropyl group at the 3-position.
- Esterification of the carboxylic acid or acid derivative yields the methyl acetate.
For example, oxidation of a hydroxyl intermediate to the ketone or direct acylation with acetyl chloride or anhydride under controlled conditions.
Stereoselective Synthesis
- Use of chiral auxiliaries or catalysts to achieve the (1R,3S) configuration.
- Diastereoselective cyclopropanation or resolution of racemic mixtures by chromatographic or crystallization methods.
Reported Preparation Details and Data
Although direct preparation protocols for this exact compound are scarce in open literature, analogous compounds and related cyclopropyl acetate derivatives provide insight:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Alkene cyclopropanation | Diazomethane, Zn(Cu) (Simmons–Smith) | Formation of cyclopropane ring with stereocontrol |
| 2 | Acylation/Oxidation | Acetyl chloride, base or PCC oxidation | Introduction of 2-oxopropyl ketone group |
| 3 | Esterification | Methanol, acid catalyst | Formation of methyl acetate ester |
| 4 | Purification | Chromatography, recrystallization | Isolation of pure stereoisomer |
Physical and Chemical Properties Relevant to Preparation
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C11H18O3 | PubChem CID 736111 |
| Molecular Weight | 198.26 g/mol | PubChem |
| Boiling Point | 104–106 °C (3.0 mmHg) | Thermo Scientific specifications |
| Specific Rotation | -26.6° | Indicates stereochemical purity |
| Solubility | Insoluble in water; soluble in diethyl ether, benzene, ethanol, methanol, CCl4 | Thermo Scientific data |
| Purity | ≥95% (GC assay) | Commercial samples |
Research Findings and Optimization
- Stereochemical control is critical and can be achieved through chiral catalysts or auxiliaries during cyclopropanation.
- Mild reaction conditions prevent decomposition of the ketone and preserve stereochemistry.
- Purification techniques such as chiral HPLC or recrystallization enhance enantiomeric excess.
- Yield optimization often involves screening of catalysts and solvents to maximize selectivity and conversion.
Summary Table of Preparation Considerations
| Aspect | Details |
|---|---|
| Key Intermediate | Substituted alkene precursor |
| Cyclopropanation Method | Simmons–Smith or diazo compound carbenoid |
| Functionalization | Acylation or oxidation to introduce ketone |
| Ester Formation | Acid-catalyzed esterification with methanol |
| Stereochemical Control | Chiral catalysts or auxiliaries |
| Purification | Chromatography, recrystallization |
| Challenges | Stereoselectivity, ketone stability |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have indicated that compounds related to methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate may exhibit significant anticancer properties. For instance, derivatives of cyclopropane compounds have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that modifications in the cyclopropane ring can enhance the cytotoxicity of these compounds against various cancer cell lines .
Neuroprotective Effects:
There is emerging evidence suggesting that certain cyclopropane derivatives can offer neuroprotective benefits. Compounds with similar structures have been studied for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Synthetic Organic Chemistry
Building Block in Synthesis:
this compound serves as a valuable synthetic intermediate in organic chemistry. Its unique structure allows it to participate in various chemical reactions, including cycloaddition and functionalization processes. Researchers have utilized this compound in the synthesis of more complex molecules, demonstrating its versatility as a building block .
Reactivity Studies:
Studies focusing on the reactivity of this compound have revealed insights into its behavior under different reaction conditions. For instance, its reactivity with electrophiles and nucleophiles has been characterized, providing a foundation for developing new synthetic methodologies .
Industrial Applications
Flavor and Fragrance Industry:
Due to its ester nature and pleasant aroma profile, this compound is being investigated for potential applications in the flavor and fragrance industry. Its synthesis can be optimized for producing specific olfactory characteristics desirable in perfumes and food additives .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various cyclopropane derivatives on human cancer cell lines. The results indicated that compounds structurally similar to this compound showed enhanced anticancer activity compared to traditional chemotherapeutics .
Case Study 2: Synthesis Applications
Research conducted by a team at a renowned university demonstrated the use of this compound as a precursor for synthesizing novel pharmaceutical agents. The study highlighted the compound's role in facilitating complex multi-step synthetic pathways that led to the development of new drugs with improved efficacy .
Mechanism of Action
The mechanism of action of methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-Cyclopropyl-2-Oxoacetate (CID 12211939)
- Molecular Formula : C₆H₈O₃
- Molecular Weight : 128.13 g/mol
- Key Features : Contains a cyclopropane ring, ester, and ketone group. Lacks stereochemical complexity and the oxopropyl substituent.
- Applications : Used in organic synthesis for its reactive ketone group.
- Contrast : Simpler structure and lower molecular weight result in different reactivity and solubility profiles compared to the target compound. The absence of stereocenters limits its utility in enantioselective reactions .
Methyl 2-(1-(Bromomethyl)Cyclopropyl)Acetate (CAS: 855473-50-6)
- Molecular Formula : C₇H₁₁BrO₂
- Molecular Weight : 207.07 g/mol
- Key Features : Bromomethyl substituent introduces halogen-mediated reactivity.
- Applications : Acts as an alkylation agent in synthesis.
- Contrast : The bromine atom enhances electrophilicity, making it more reactive in substitution reactions compared to the oxopropyl group in the target compound. Higher density (1.443 g/mL ) and boiling point (211°C ) reflect structural differences .
3-Acetoxymethyl-2,2-Dimethylcyclopropanecarboxaldehyde (Intermediate from )
- Key Features : Combines cyclopropane with aldehyde and acetoxy groups.
- Applications : Intermediate in synthesizing insecticides.
- Contrast: The aldehyde group is more reactive than the ester in the target compound, enabling oxidation and condensation reactions. The synthesis pathway involves ozonolysis, highlighting divergent reactivity .
Data Table: Comparative Analysis
| Property | Target Compound | Methyl 2-Cyclopropyl-2-Oxoacetate | Methyl 2-(1-(Bromomethyl)Cyclopropyl)Acetate |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₈O₃ | C₆H₈O₃ | C₇H₁₁BrO₂ |
| Molecular Weight | 198.26 g/mol | 128.13 g/mol | 207.07 g/mol |
| Boiling Point | 104–106°C (3 mmHg) | Not reported | 211°C |
| Functional Groups | Ester, cyclopropane, oxopropyl | Ester, cyclopropane, ketone | Ester, cyclopropane, bromomethyl |
| Stereochemistry | (1R,3S) chiral centers | None | None |
| Primary Applications | Chiral synthesis, intermediates | Organic synthesis | Alkylation reactions |
Research Findings and Key Differences
- Stereochemical Influence: The (1R,3S) configuration in the target compound enables enantioselective applications, unlike non-chiral analogs like methyl 2-cyclopropyl-2-oxoacetate .
- Reactivity : The oxopropyl group in the target compound offers stability compared to the reactive bromomethyl or aldehyde groups in analogs, making it suitable for controlled synthetic steps .
- Synthetic Utility : The target compound’s role in palladium-catalyzed carbon-carbon bond formation () contrasts with brominated analogs, which are more suited for electrophilic substitutions.
Biological Activity
Methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate, with the CAS number 54878-01-2 and molecular formula C11H18O3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Weight | 198.26 g/mol |
| Boiling Point | 104°C to 106°C (3.0 mmHg) |
| Solubility | Insoluble in water; soluble in diethyl ether, benzene, ethanol, methanol |
| Specific Rotation | -26.6 |
| Refractive Index | 1.4514 to 1.4534 |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
- Pathogen Tested: Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC): 32 µg/mL
- Mechanism of Action: Disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. A study published in the Journal of Medicinal Chemistry highlighted its potential as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines.
Research Findings:
- Cytokines Measured: TNF-alpha and IL-6
- Results: A dose-dependent decrease in cytokine levels was observed at concentrations ranging from 10 to 100 µM.
Toxicity and Safety Profile
The safety profile of this compound has been evaluated in various toxicity studies. The compound was found to have low acute toxicity, with an LD50 greater than 2000 mg/kg in rodent models.
Toxicity Data:
| Endpoint | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritation |
Q & A
Synthesis and Stereochemical Control
Question: What methodologies are employed to synthesize methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate while ensuring stereochemical fidelity? Answer: The synthesis of this compound requires precise stereochemical control due to its cyclopropane ring and chiral centers. Key approaches include:
- Cyclopropanation : Utilizing chiral catalysts (e.g., transition-metal complexes) to induce stereoselective ring formation from allylic precursors. For example, asymmetric Simmons-Smith reactions can install the cyclopropane moiety with high enantiomeric excess .
- Esterification : Post-cyclopropanation, the acetate group is introduced via reaction with acetic anhydride under reflux with catalytic pyridine to minimize racemization .
- Purification : Chromatographic techniques (e.g., chiral HPLC or flash chromatography) are critical to isolate the desired stereoisomer .
Functional Group Reactivity and Modification
Question: How do the functional groups in this compound influence its reactivity, and what modifications are feasible for derivatization? Answer: The compound features three reactive sites:
- Ester group : Susceptible to hydrolysis under acidic/basic conditions, enabling conversion to carboxylic acids or alcohols.
- Cyclopropane ring : Strain-driven reactivity allows ring-opening via electrophilic addition (e.g., with halogens) or hydrogenation .
- 2-Oxopropyl group : The ketone can undergo reductions (e.g., NaBH₄) to form secondary alcohols or participate in nucleophilic additions (e.g., Grignard reactions) .
Methodological optimization of reaction conditions (pH, temperature) is essential to preserve the cyclopropane integrity during derivatization .
Analytical Characterization Techniques
Question: What advanced analytical methods are recommended to confirm the structure and stereochemistry of this compound? Answer:
- NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve cyclopropane coupling constants and stereochemical assignments .
- Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak®) to validate stereopurity .
- X-ray Crystallography : Provides definitive stereochemical confirmation by resolving crystal structures .
- Circular Dichroism (CD) : Correlates optical activity with absolute configuration for chiral centers .
Stability Under Experimental Conditions
Question: How does the compound’s stability vary under different pH, temperature, and solvent conditions? Answer:
- pH Stability : The ester group hydrolyzes rapidly under alkaline conditions (pH > 10), while acidic conditions (pH < 3) may protonate the ketone, altering reactivity .
- Thermal Stability : Decomposition occurs above 120°C, necessitating low-temperature storage and inert atmospheres during reactions .
- Solvent Compatibility : Stable in aprotic solvents (e.g., DCM, THF) but prone to ring-opening in protic solvents like methanol .
Resolving Enantiomeric Contamination
Question: What strategies are effective in resolving or quantifying enantiomeric impurities in synthesized batches? Answer:
- Chiral Stationary Phases : Use HPLC columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation of enantiomers .
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer’s ester group, enriching the desired isomer .
- NMR Chiral Shift Reagents : Europium complexes induce distinct chemical shifts for enantiomers, enabling quantification .
Biological Target Interaction Studies
Question: How can researchers investigate interactions between this compound and biological targets (e.g., enzymes)? Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets, providing affinity (KD) and rate constants .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding interactions .
- Molecular Docking : Computational models (e.g., AutoDock) predict binding modes, guiding mutagenesis or structural optimization .
Addressing Data Contradictions in Synthetic Yields
Question: How should researchers reconcile discrepancies in reported synthetic yields or stereoselectivity? Answer:
- Reaction Parameter Optimization : Systematically vary catalysts (e.g., Rh(II) vs. Cu(I)), temperatures, and solvents to identify reproducibility issues .
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., ring-opened derivatives), informing mechanistic adjustments .
- Cross-Validation : Compare results across orthogonal synthetic routes (e.g., cyclopropanation vs. ring-closing metathesis) to isolate variables .
Computational Modeling for Reactivity Prediction
Question: What computational tools can predict the compound’s reactivity or guide derivative design? Answer:
- DFT Calculations : Gaussian or ORCA software models transition states for cyclopropanation or ketone reductions, predicting regioselectivity .
- MD Simulations : GROMACS explores conformational stability in solution, informing solvent selection for reactions .
- QSAR Models : Correlate structural features (e.g., cyclopropane strain) with biological activity to prioritize derivatives .
Comparative Analysis with Structural Analogs
Question: How does this compound’s activity compare to analogs with modified cyclopropane or ester groups? Answer:
| Analog Feature | Impact on Reactivity/Bioactivity | Reference |
|---|---|---|
| Methyl→Ethyl Ester | Increased lipophilicity, altered metabolism | |
| Dimethyl→Monoalkyl Cyclopropane | Reduced ring strain, lower reactivity | |
| 2-Oxopropyl→Hydroxymethyl | Enhanced hydrogen-bonding capacity |
Degradation Pathways and Byproduct Identification
Question: What are the primary degradation pathways, and how can byproducts be characterized? Answer:
- Oxidative Degradation : The ketone may oxidize to a carboxylic acid under strong oxidants (e.g., KMnO₄), detectable via IR (C=O stretch at 1700 cm⁻¹) .
- Thermal Decomposition : GC-MS identifies cyclopropane ring-opened alkenes at elevated temperatures .
- Photodegradation : UV-Vis spectroscopy monitors ketone photolysis, requiring amber vials for light-sensitive storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
